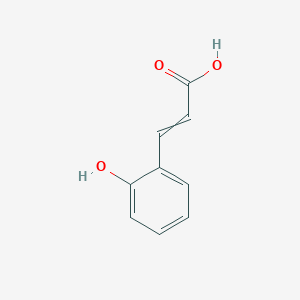
2-Hydroxycinnamic acid
Descripción general
Descripción
2-Hydroxycinnamic acid, also known as o-coumaric acid, is a type of organic compound that belongs to the phenolic acid family. It is commonly found in various plants, including fruits, vegetables, and grains. This compound is known for its antioxidant properties, which help protect the body from harmful free radicals .
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxycinnamic acid is the Major NAD (P)H-flavin oxidoreductase . This enzyme is found in Vibrio fischeri, a marine bacterium . The compound also shows inhibitory effects on the growth of Mycobacterium tuberculosis .
Mode of Action
This compound acts as an antioxidant, minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . It also exhibits anti-cancer effects by inhibiting the growth of cancer cells .
Biochemical Pathways
This compound is part of the phenylpropanoid pathway, which is crucial for the biosynthesis of individual phenolic compounds . It is synthesized from l-phenylalanine or l-tyrosine through specific enzymes, namely, phenylalanine ammonia lyase and tyrosine ammonia lyase .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . It’s important to note that the bioavailability of hydroxycinnamic acids can be affected by their release from proteins, which can decrease the availability of their free forms for absorption .
Result of Action
The action of this compound results in the minimization of oxidative damage, thereby maintaining cellular homeostasis and protecting vital cellular components . It also inhibits the growth of certain bacteria, including those responsible for oral infections and food spoilage .
Action Environment
Environmental stresses can increase the production of this compound and its derivatives in plants . These compounds help plants withstand environmental stresses by regulating physiological processes, acting as signaling molecules that regulate gene expression and biochemical pathways .
Análisis Bioquímico
Biochemical Properties
2-Hydroxycinnamic acid plays a crucial role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the phenylpropanoid pathway, where it acts as a precursor for the synthesis of various other phenolic compounds. The compound interacts with several enzymes, including phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase (4CL), which are essential for its biosynthesis . Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . This inhibition leads to reduced expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound can influence the expression of genes involved in antioxidant defense, thereby enhancing cellular resistance to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can directly bind to and inhibit enzymes involved in oxidative stress, such as reactive oxygen species (ROS)-generating enzymes . The compound also interacts with transcription factors, modulating their activity and leading to changes in gene expression. For example, this compound can activate the Nrf2 pathway, which is responsible for the expression of antioxidant genes . Additionally, the compound can form complexes with metal ions, further enhancing its antioxidant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing inflammation . Its efficacy may decrease over time due to degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It is synthesized from phenylalanine through the action of enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase (4CL) . The compound can also be metabolized into other phenolic compounds, such as caffeic acid and ferulic acid, which further participate in various biochemical processes . These metabolic transformations can influence the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can also accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound within the body can influence its overall efficacy and therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol, vacuole, and cell wall . Its subcellular localization can affect its activity and function. For instance, the compound’s presence in the vacuole can enhance its antioxidant properties by protecting cellular components from oxidative damage . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxycinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base to form cinnamic acid, which is then hydroxylated to produce this compound. Another method involves the Claisen-Schmidt condensation of salicylaldehyde with acetone, followed by cyclization and oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced through the biotransformation of cinnamic acid using microbial cultures. This method is preferred due to its eco-friendly nature and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coumarin derivatives.
Reduction: Reduction of this compound can yield dihydrocoumaric acid.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid.
Major Products:
Oxidation: Coumarin derivatives.
Reduction: Dihydrocoumaric acid.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Industry: It is used in the production of food preservatives, cosmetics, and pharmaceuticals.
Comparación Con Compuestos Similares
2-Hydroxycinnamic acid is part of the hydroxycinnamic acid family, which includes compounds like:
- Caffeic acid
- Ferulic acid
- p-Coumaric acid
- Chlorogenic acid
- Sinapic acid
- Rosmarinic acid
- Curcumin
Uniqueness: Compared to its analogs, this compound is unique due to its specific hydroxylation pattern, which imparts distinct antioxidant and biological properties. For instance, while caffeic acid and ferulic acid are also potent antioxidants, this compound’s specific structure allows it to interact differently with biological targets, making it a valuable compound for targeted therapeutic applications .
Propiedades
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOWTIHVNWZYFI-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Record name | o-coumaric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883240 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or beige powder; [Acros Organics MSDS], Solid | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18122 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
614-60-8 | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-hydroxycinnamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxycinnamic acid exhibit its anti-cancer properties?
A1: Research suggests that this compound exhibits anti-cancer properties through various mechanisms. Studies indicate its ability to induce apoptosis, a programmed cell death mechanism, in cancer cells []. Additionally, it shows potential in inhibiting the activity of Akt1, a protein kinase involved in cell growth and survival, potentially leading to cell cycle arrest []. This is further supported by computational docking studies that demonstrate this compound binding to the ATP-binding pocket of Akt1, suggesting a potential for competitive inhibition [].
Q2: Does this compound impact amyloid-β protein aggregation?
A2: Yes, studies indicate that this compound and its structural analogs can inhibit amyloid-β protein (Aβ40) fibrillogenesis in a dose-dependent manner []. This inhibition is attributed to the compound's interaction with Aβ40, primarily through hydrogen bonding, as revealed by molecular docking studies []. Notably, the inhibitory activity appears to be enhanced with an increase in phenolic hydroxyl groups on the this compound molecule [].
Q3: Can this compound influence the production of Glucagon-like peptide-1 (GLP-1)?
A3: Research suggests that a specific fraction of foxtail millet polyphenols, enriched in this compound (FMP-60), effectively promotes GLP-1 secretion from L cells in vitro []. In vivo studies using diet-induced obese mice demonstrated that FMP-60 administration led to increased endogenous GLP-1 levels, resulting in improved glucose homeostasis and amelioration of metabolic disorders [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H8O3, and its molecular weight is 164.16 g/mol.
Q5: Are there any unique spectroscopic characteristics of this compound?
A5: While specific spectroscopic data isn't extensively detailed in the provided research, this compound, being a phenolic compound, generally exhibits characteristic UV-Vis absorption peaks in the range of 250-350 nm due to its aromatic ring and conjugated double bond system. Further characterization often involves techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and identify functional groups.
Q6: Is there information available about the stability of this compound under various conditions?
A6: While the provided research papers do not delve into detailed stability studies of this compound under different conditions, such information is crucial for understanding its potential applications. Factors like temperature, pH, light exposure, and the presence of oxidizing agents can influence its stability. Further research is needed to establish its stability profile comprehensively.
Q7: Have computational studies been conducted on this compound?
A8: Yes, molecular docking studies have been used to investigate the interaction of this compound with target proteins. For example, docking simulations have shown that this compound can interact with amyloid-β protein (Aβ40) primarily through hydrogen bonding, suggesting a mechanism for its inhibitory effect on Aβ40 fibrillogenesis []. Similarly, docking studies have also explored the binding of this compound to the ATP binding pocket of Akt1, a protein kinase involved in cancer cell growth and survival [].
Q8: How do structural modifications of this compound affect its activity?
A9: Research on this compound and its analogs suggests a structure-activity relationship, particularly concerning its Aβ40 fibrillogenesis inhibitory activity. Studies indicate that the presence and number of phenolic hydroxyl groups on the molecule influence its potency []. Increasing the number of phenolic hydroxyl groups appears to enhance the inhibitory activity against Aβ40 aggregation [].
Q9: What analytical methods are employed to detect and quantify this compound?
A9: Various analytical techniques are used to identify and quantify this compound in different matrices. Common methods include:
Q10: How is this compound typically extracted from plant sources?
A12: Ultrasound-assisted extraction (UAE) has been explored as an efficient method for extracting polyphenols, including this compound, from foxtail millet []. This method, utilizing ultrasound waves to enhance extraction efficiency, allows for the isolation of targeted compounds like this compound.
Q11: What are the potential applications of this compound in treating metabolic disorders?
A13: Research suggests that this compound, as a component of foxtail millet polyphenols, may have potential in managing metabolic disorders. Animal studies demonstrated that administration of a polyphenol-rich extract from foxtail millet, containing this compound (FMP-60), improved glucose homeostasis and ameliorated metabolic disturbances in diet-induced obese mice [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)
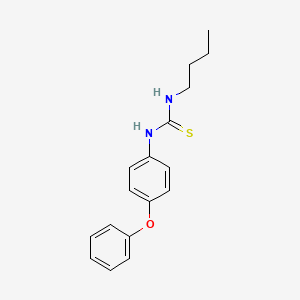
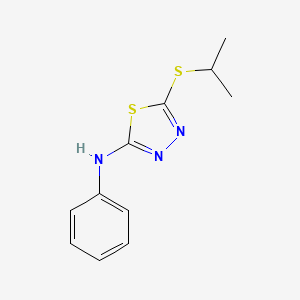
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)
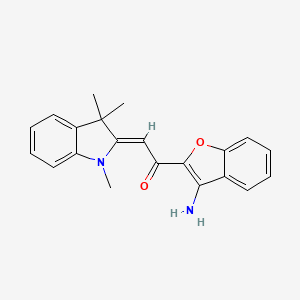
![2-chloro-N-[3-[(Z)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]phenyl]benzamide](/img/structure/B1221142.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
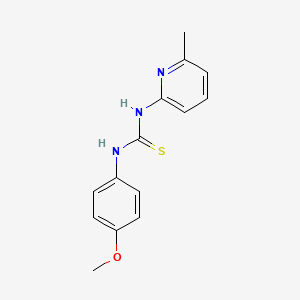
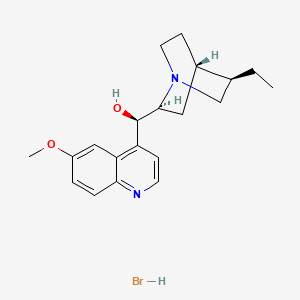
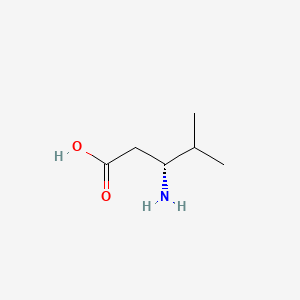
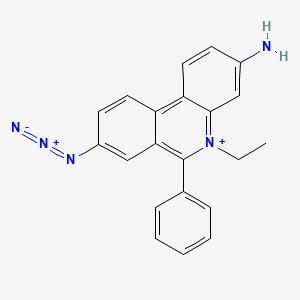
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
